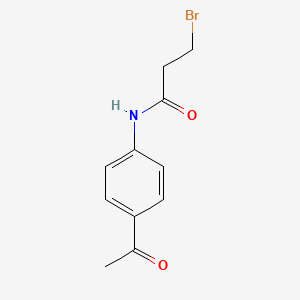

N-(4-acetylphenyl)-3-bromopropanamide

Description

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-3-bromopropanamide |

InChI |

InChI=1S/C11H12BrNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) |

InChI Key |

JEKIAGLXABTCGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCBr |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 4 Acetylphenyl 3 Bromopropanamide

Classical and Convergent Synthesis of N-(4-acetylphenyl)-3-bromopropanamide

The most direct and widely employed method for the synthesis of this compound involves the formation of an amide bond between a substituted aniline (B41778) and a propanoyl halide. This approach is favored for its reliability and relatively straightforward execution.

The classical synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 4-aminoacetophenone and 3-bromopropanoyl chloride. wisdomlib.orgwisdomlib.org In this reaction, the lone pair of electrons on the nitrogen atom of the amino group in 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 3-bromopropanoyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the amide bond.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. The presence of a base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) being commonly used to avoid any unwanted side reactions with the acyl chloride.

A general reaction scheme is as follows:

4-Aminoacetophenone + 3-Bromopropanoyl Chloride → this compound + HCl

Detailed research has shown that the reaction conditions can be optimized to achieve high yields. For instance, similar acylation reactions of arylamines with acyl chlorides have been reported to proceed efficiently at room temperature, often with near-quantitative conversion. mdpi.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified through filtration, washing, and recrystallization.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-Aminoacetophenone, 3-Bromopropanoyl Chloride | Starting materials for amide formation |

| Solvent | Dichloromethane (DCM), Chloroform, THF | Provides a medium for the reaction |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct |

| Temperature | Room Temperature | Typical condition for the reaction |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the reaction |

While direct anionarylation for the synthesis of this compound is not extensively documented, related approaches for the formation of C-N bonds in propanamide structures are of interest. Anionarylation reactions typically involve the addition of a carbanion to an activated species. In a hypothetical context for this specific compound, one could envision a pathway where a brominated propanamide anion reacts with a substituted benzene (B151609) derivative. However, the more conventional amidation reaction remains the preferred and more practical route.

Catalytic Strategies in the Preparation of this compound

While the classical amidation reaction is efficient, catalytic methods can offer advantages in terms of milder reaction conditions and reduced waste. For the synthesis of this compound, catalysts could potentially be employed to activate either the amine or the carboxylic acid derivative (if starting from 3-bromopropanoic acid).

For instance, the use of coupling agents in amide bond formation from a carboxylic acid and an amine is a common catalytic strategy. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Furthermore, enzymatic catalysis presents a green and highly selective alternative. Lipases, for example, are known to catalyze the formation of amide bonds under mild conditions. A biocatalytic approach could potentially be developed for the synthesis of this compound, offering high chemo- and regioselectivity.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes for this compound. saspublishers.comjddhs.com This includes the use of safer solvents, minimizing waste, and improving energy efficiency. googleapis.comresearchgate.net

One green approach would be to explore solvent-free reaction conditions. For example, the reactants could be ground together, possibly with a solid catalyst, to initiate the reaction. This would eliminate the need for potentially hazardous organic solvents.

Another green strategy involves the use of renewable starting materials and biocatalysis, as mentioned earlier. jddhs.com The use of enzymes as catalysts not only allows for reactions to be carried out in aqueous media under mild conditions but also often leads to higher selectivity and reduced byproducts.

Furthermore, optimizing the atom economy of the synthesis is a key principle of green chemistry. The classical amidation reaction has a good atom economy, as the main byproduct is HCl, which can be neutralized. However, alternative routes that generate even less waste are always desirable.

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Approach | Green Chemistry Advantages |

|---|---|

| Solvent-Free Synthesis | Reduces or eliminates the use of hazardous solvents. |

| Biocatalysis | Utilizes renewable catalysts (enzymes), often in aqueous media under mild conditions. High selectivity reduces byproducts. |

| Microwave-Assisted Synthesis | Can lead to shorter reaction times and increased energy efficiency. |

Chemical Reactivity and Transformation Pathways of N 4 Acetylphenyl 3 Bromopropanamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being attached to a primary carbon, is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This classic SN2 reaction pathway is a cornerstone of the reactivity of N-(4-acetylphenyl)-3-bromopropanamide and is widely employed to introduce a variety of functional groups.

A prominent example of this reactivity is the reaction with sulfur nucleophiles. Thiol-containing compounds, for instance, can readily displace the bromide to form thioether linkages. This reaction is a key step in the synthesis of more complex molecules, including bi-heterocyclic systems. In a typical reaction, this compound is treated with a thiol in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the thiol, generating a highly nucleophilic thiolate anion that subsequently attacks the carbon bearing the bromine atom.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous 3-bromo-N-(substituted)propanamides. For instance, the reaction of various 3-bromo-N-(substituted)propanamides with 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol demonstrates the facility of this nucleophilic substitution. orientjchem.org

Table 1: Representative Nucleophilic Substitution Reactions of 3-Bromo-N-(substituted)propanamides with a Thiol Nucleophile orientjchem.org

| Amine Substituent (R) | Reaction Conditions | Product | Yield (%) |

| Cyclohexyl | NaH, DMF, Stirring, 7-8 h | N-cyclohexyl-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide | 75 |

| Phenyl | NaH, DMF, Stirring, 7-8 h | N-phenyl-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide | 82 |

| 4-Chlorophenyl | NaH, DMF, Stirring, 7-8 h | N-(4-chlorophenyl)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide | 85 |

Similarly, nitrogen nucleophiles, such as amines and azides, can participate in nucleophilic substitution reactions at the bromine center, leading to the formation of aminated derivatives. These reactions further expand the synthetic utility of this compound.

Reactivity of the Amide Linkage and Acetyl Moiety

The amide linkage in this compound is generally stable under neutral and basic conditions. However, under strong acidic or basic conditions, it can undergo hydrolysis to yield 4-aminoacetophenone and 3-bromopropanoic acid.

The acetyl group attached to the phenyl ring offers another site for chemical modification. The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles, particularly hydrazine (B178648) and its derivatives. For example, reaction with hydrazine hydrate (B1144303) can form the corresponding hydrazone. This reactivity is well-documented for the analogous compound, N-(4-acetylphenyl)-2-chloroacetamide, where the acetyl group readily condenses with phenylhydrazine, 2-cyanoacetohydrazide, and thiosemicarbazide. nih.govresearchgate.net These condensation products can then be used as intermediates for the synthesis of pyrazole (B372694) and other heterocyclic systems. nih.govresearchgate.net

Cyclization and Ring-Closure Reactions Utilizing this compound

One of the most significant applications of this compound is its use as a precursor in the synthesis of heterocyclic compounds through cyclization reactions. These reactions often involve an initial nucleophilic substitution at the bromine center, followed by an intramolecular reaction involving another functional group on the introduced substituent or the acetylphenyl moiety itself.

A classic example is the Hantzsch thiazole (B1198619) synthesis, where the 3-halopropanamide can react with a thiourea (B124793) or thioamide. The initial step is the S-alkylation of the thiourea at the bromine-bearing carbon. The resulting intermediate can then undergo an intramolecular cyclization and dehydration to form a thiazole ring. While direct evidence for this compound in this specific reaction is limited in the literature, the reaction of α-halo ketones with thioureas is a fundamental and widely applied method for thiazole synthesis. orientjchem.orgnih.gov

Similarly, reaction with amidines or guanidines can lead to the formation of pyrimidine (B1678525) derivatives. The reaction sequence would involve the initial N-alkylation of the amidine, followed by intramolecular condensation with the acetyl group or a derivative thereof. The synthesis of pyrimidines from chalcones (α,β-unsaturated ketones) and thiourea or guanidine (B92328) is a well-established route, highlighting the potential for this compound to serve as a precursor to similar structures after initial modification. tjpsj.orgresearchgate.net

Derivatization Strategies for this compound

The multifunctional nature of this compound allows for various derivatization strategies to generate a library of compounds with diverse structures and potential applications.

Synthesis of Bi-Heterocyclic Derivatives from this compound as a Precursor

As mentioned in Section 3.1, this compound is an excellent electrophile for the synthesis of bi-heterocyclic derivatives. The general strategy involves the reaction of the bromopropanamide with a nucleophilic heterocyclic compound. For instance, reaction with a thiol-substituted 1,3,4-oxadiazole (B1194373) would yield a product containing both an acetanilide (B955) and an oxadiazole ring system linked by a thioether bridge. orientjchem.org The resulting bi-heterocyclic compound can then undergo further modifications at the acetyl group or the phenyl ring.

Functionalization of the Phenyl Ring and Alkane Chain

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions, although the amide and acetyl groups are deactivating. However, under specific conditions, further substitution on the aromatic ring is possible.

The alkane chain, once the bromine has been substituted, can also be further functionalized. For example, if the nucleophile used in the initial substitution contains other reactive sites, these can be used for subsequent chemical transformations.

Mechanistic Elucidation of this compound Chemical Transformations

The chemical transformations of this compound are largely governed by well-established reaction mechanisms.

The nucleophilic substitution at the bromine center proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is typical for primary alkyl halides. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The stereochemistry at the reacting carbon, if it were chiral, would be inverted during this process.

The cyclization reactions to form heterocyclic rings, such as thiazoles and pyrimidines, involve a sequence of reactions. For thiazole synthesis from a thiourea, the mechanism involves an initial SN2 reaction to form an S-alkylated intermediate. This is followed by an intramolecular nucleophilic attack of the other nitrogen of the thiourea onto the carbonyl carbon of the acetyl group (or a related electrophilic center), and subsequent dehydration to form the aromatic thiazole ring.

The condensation reactions at the acetyl group with hydrazine derivatives proceed through a nucleophilic addition-elimination mechanism. The nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Acetylphenyl 3 Bromopropanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for elucidating the molecular structure of N-(4-acetylphenyl)-3-bromopropanamide.

¹H NMR Analysis: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the acetylphenyl ring would likely appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the bromine atom and the carbonyl group would exhibit triplet signals, due to splitting by their neighbors. The amide proton (-NH-) would appear as a singlet or a broad singlet. Integration of these signals would confirm the number of protons in each environment, and coupling constants (J values) would provide information about the connectivity of the protons.

¹³C NMR Analysis: The carbon NMR spectrum would show separate peaks for each unique carbon atom. This would include signals for the acetyl group's methyl and carbonyl carbons, the aromatic carbons, the amide carbonyl carbon, and the two aliphatic carbons of the propanamide chain. The chemical shifts would be indicative of the electronic environment of each carbon atom.

A data table summarizing these findings would typically look like this:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity, Integration, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available | Data not available | C=O (acetyl) |

| Data not available | Data not available | Data not available | C=O (amide) |

| Data not available | Data not available | Data not available | Aromatic C-N |

| Data not available | Data not available | Data not available | Aromatic C-C=O |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | CH₂-C=O |

| Data not available | Data not available | Data not available | CH₂-Br |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation

Tandem mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation pattern, which provides further structural confirmation. High-resolution mass spectrometry (HRMS) would determine the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₁H₁₂BrNO₂).

The MS/MS spectrum would be obtained by isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragment ions would correspond to the cleavage of specific bonds within the molecule. Expected fragmentation pathways would include the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the propanamide chain. This fragmentation "fingerprint" is crucial for confirming the identity of the compound and differentiating it from potential isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

FTIR spectroscopy would identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.

N-H Stretch: A characteristic absorption band for the amide N-H bond would be expected around 3300 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands would be anticipated: one for the ketone group (acetyl) and one for the amide group, typically in the range of 1650-1700 cm⁻¹.

Aromatic C=C Stretches: Bands corresponding to the carbon-carbon double bonds in the phenyl ring would appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: An absorption band for the amide C-N bond would be visible.

C-Br Stretch: A band in the lower frequency region (typically 500-650 cm⁻¹) would indicate the presence of the carbon-bromine bond.

Table 2: Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| ~1680 | C=O Stretch | Ketone (Acetyl) |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics

Raman spectroscopy would provide complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Key signals would include strong bands for the aromatic ring breathing modes and C=C stretching. The C-Br stretch would also be Raman active. This technique provides a vibrational fingerprint that is highly specific to the molecule's structure.

Elemental Analysis (CHN) for Precise Stoichiometric Determination

Elemental analysis would be performed to determine the mass percentages of carbon, hydrogen, and nitrogen in the sample. The experimental results would be compared to the theoretical percentages calculated from the molecular formula (C₁₁H₁₂BrNO₂). Agreement between the experimental and theoretical values would provide strong evidence for the compound's purity and confirm its elemental composition.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 48.91% |

| Hydrogen | H | 1.01 | 12 | 4.48% |

| Bromine | Br | 79.90 | 1 | 29.58% |

| Nitrogen | N | 14.01 | 1 | 5.19% |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amide group. This would definitively confirm the connectivity and conformation of the molecule.

Theoretical and Computational Chemistry Studies of N 4 Acetylphenyl 3 Bromopropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its chemical reactivity. researchgate.net These calculations, often performed using Density Functional Theory (DFT), can elucidate the distribution of electrons within N-(4-acetylphenyl)-3-bromopropanamide and identify regions susceptible to chemical attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. nih.gov For instance, in a study of a different N-acetylphenyl derivative, a narrow LUMO/HOMO energy gap was predictive of the compound's reactive nature. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. semanticscholar.org The MEP map uses a color scale to indicate electron-rich regions (typically colored red), which are prone to electrophilic attack, and electron-deficient regions (colored blue), which are susceptible to nucleophilic attack. semanticscholar.org For this compound, an MEP analysis would likely highlight the carbonyl oxygen and the bromine atom as regions of high electron density, indicating them as potential sites for interaction.

Table 1: Key Parameters from Quantum Chemical Calculations This table is illustrative, based on typical outputs for similar organic molecules.

| Parameter | Significance | Predicted Feature for this compound |

|---|---|---|

| EHOMO | Electron-donating ability | Indicates regions most likely to give up electrons, such as the aromatic ring. |

| ELUMO | Electron-accepting ability | Indicates regions most likely to accept electrons, such as the carbonyl groups. |

| Energy Gap (ΔE) | Chemical reactivity and stability | A smaller gap suggests higher reactivity. nih.gov |

| Chemical Potential (µ) | Tendency of electrons to escape | A more negative value indicates greater stability. semanticscholar.org |

| Global Hardness (η) | Resistance to change in electron distribution | A lower value indicates the molecule is "softer" and more reactive. mdpi.com |

| Electrophilicity (ω) | Propensity to accept electrons | A higher value indicates a stronger electrophile. mdpi.com |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional structure of a molecule (geometry optimization) and its spectroscopic properties. mdpi.comnih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most probable structure in the ground state. semanticscholar.org

Once the geometry is optimized, DFT calculations can predict various structural parameters, such as bond lengths and bond angles. semanticscholar.org These theoretical values can be compared with experimental data, for example from X-ray crystallography, to validate the computational model. semanticscholar.org For this compound, DFT would provide precise measurements for the C-Br, C=O, and N-H bond lengths, among others.

Furthermore, DFT is employed to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com This allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the observed spectral bands, aiding in the structural characterization of the compound. For example, calculations could predict the characteristic stretching frequency of the O-H bond, which often appears as a redshift (a shift to lower frequency) due to intramolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biorxiv.orgeasychair.org By integrating Newton's laws of motion, MD simulations provide a dynamic view of a molecule's behavior, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. easychair.orgmdpi.com

For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the different conformations it can adopt. This is crucial for understanding how the molecule's shape can change, which influences its physical properties and its ability to interact with other molecules. mdpi.com The simulations can reveal preferred conformations and the energy barriers between them.

MD simulations are also invaluable for studying solvent effects. easychair.org The behavior of a molecule can change significantly depending on the polarity of the solvent. mdpi.com Simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, showing how the solvent influences the solute's conformation and stability. mdpi.com For instance, simulations can compare behavior in an explicit solvent like water versus an implicit solvent model, which can significantly speed up calculations of conformational changes. nih.gov

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Understanding how a molecule transforms during a chemical reaction is key to controlling chemical synthesis and predicting degradation pathways. Reaction pathway analysis is a computational technique used to map the energetic landscape of a chemical reaction from reactants to products. nih.gov A critical point on this landscape is the transition state (TS), which is the highest energy point along the reaction path. matlantis.com

The energy difference between the reactants and the transition state is known as the activation energy (Ea). matlantis.com According to the Arrhenius equation, the rate of a reaction is exponentially dependent on the activation energy; a lower activation energy means a faster reaction. matlantis.com Computational methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between a known reactant and product state and to identify the transition state structure. matlantis.com

For this compound, this analysis could be applied to predict the outcomes of potential transformations. A likely reaction involves the bromine atom, which is a good leaving group. Computational modeling could explore the pathways for nucleophilic substitution reactions at the carbon atom bonded to the bromine. By calculating the activation energies for different nucleophiles, one could predict which reactions are most likely to occur and under what conditions. The analysis can distinguish between different mechanisms, such as a concerted reaction with a single transition state or a stepwise mechanism involving a stable intermediate and two transition states. nih.gov

In Silico Analysis of Ligand-Target Interactions: Molecular Docking and Binding Energy Calculations for this compound Derivatives

In the context of drug discovery, in silico methods like molecular docking are essential for predicting how a small molecule (ligand) might interact with a biological target, typically a protein. mdpi.comnih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The quality of this binding is often quantified by a docking score, with more negative scores generally indicating a higher binding affinity. biorxiv.org

While no specific docking studies on this compound were found, research on structurally similar compounds provides valuable insights. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as potential anticancer agents targeting enzymes like SIRT2 and EGFR. mdpi.com Similarly, N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659) was studied for its interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These studies demonstrate that the N-acetylphenyl moiety is a viable scaffold for designing enzyme inhibitors.

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. biorxiv.org Furthermore, methods like Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) are used to calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. biorxiv.orgnih.gov These calculations help rank potential drug candidates and prioritize them for further experimental testing. nih.gov

Table 2: Illustrative Molecular Docking and Binding Energy Data for Related N-acetylphenyl Compounds Data is for derivatives and related compounds to illustrate the application of these computational methods.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl) pivalamide | Acetylcholinesterase (AChE) | Not Specified | -7.5 | nih.gov |

| N-((4-acetylphenyl)carbamothioyl) pivalamide | Butyrylcholinesterase (BChE) | Not Specified | -7.6 | nih.gov |

| Ouabain (Reference) | SARS-CoV-2 Mpro | -8.21 | Not Specified | mdpi.com |

| Salinomycin (Reference) | SARS-CoV-2 PLpro | -9.05 | Not Specified | mdpi.com |

| Sylibin (Reference) | PfHT1 | -13.881 (Glide Score) | -75.43 (MM/GBSA) | biorxiv.org |

| Hyperoside (Reference) | PfHT1 | -11.952 (Glide Score) | -71.32 (MM/GBSA) | biorxiv.org |

Role of N 4 Acetylphenyl 3 Bromopropanamide As a Synthetic Intermediate in Research Chemistry

Scaffold for the Development of New Bioactive Small Molecules

The N-(4-acetylphenyl) moiety is a common scaffold in the design of new bioactive small molecules. While direct studies on N-(4-acetylphenyl)-3-bromopropanamide are not extensively detailed in the available research, the closely related compound, N-(4-acetylphenyl)-2-chloroacetamide, has been utilized as a precursor for the synthesis of various heterocyclic compounds with potential biological activities. researchgate.net This analogous chloroacetamide is used to synthesize N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which have shown antibacterial and antioxidant properties. researchgate.net The reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-mercaptobenzothiazole, followed by condensation with various hydrazines, has yielded compounds that were potent against Escherichia coli and Staphylococcus aureus. researchgate.net

Given the similar reactivity of the bromo group in this compound to the chloro group in its analogue, it can be inferred that it serves as a suitable scaffold for generating a variety of bioactive compounds. The acetylphenyl group provides a core structure that can be elaborated upon, while the bromopropanamide arm allows for the introduction of different chemical entities to modulate biological activity. The types of bioactive molecules that can be potentially synthesized from this scaffold are diverse, including but not limited to enzyme inhibitors and antibacterial agents.

Table 1: Examples of Bioactive Scaffolds Derived from Analogous N-(4-acetylphenyl) Precursors

| Precursor Compound | Resulting Bioactive Scaffold | Potential Biological Activity |

| N-(4-acetylphenyl)-2-chloroacetamide | N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives | Antibacterial, Antioxidant |

| 4-aminoacetophenone | N-((4-acetylphenyl)carbamothioyl)pivalamide | Enzyme inhibition (urease, acetylcholinesterase, butyrylcholinesterase) |

This table is generated based on findings from analogous compounds to illustrate the potential applications of this compound.

Precursor in the Construction of Diverse Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new therapeutic agents. The structural attributes of this compound make it an excellent precursor for the construction of such libraries. The reactive alkyl bromide allows for facile diversification by reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, thereby introducing a variety of functional groups and physicochemical properties into the final products.

Furthermore, the acetyl group on the phenyl ring can be used as a handle for a secondary round of diversification. For instance, it can undergo condensation reactions with various aldehydes to form chalcone-like structures, which are known to possess a broad spectrum of biological activities. wisdomlib.org This two-pronged approach to diversification, utilizing both the bromo and acetyl functionalities, enables the generation of a large and diverse library of compounds from a single, readily accessible precursor. This strategy, often referred to as diversity-oriented synthesis, is crucial for exploring chemical space and discovering novel molecular entities with desired biological profiles. nih.gov

Utility in Chemical Probe Design and Bioconjugate Synthesis

Chemical probes are small molecules used to study biological systems, while bioconjugation involves the linking of two biomolecules or a biomolecule and a synthetic molecule. The this compound structure contains a reactive electrophilic center (the carbon atom attached to the bromine), which makes it potentially useful for these applications. This reactive handle can be used to covalently label proteins or other biomolecules through reaction with nucleophilic amino acid residues such as cysteine or histidine. This covalent modification can be used to identify the protein targets of a bioactive compound or to modulate the function of a protein of interest.

While specific examples of this compound in chemical probe design are not prominent in the literature, the principle of using small molecules with reactive electrophiles for probe development is a well-established strategy in chemical biology. nih.gov The acetylphenyl portion of the molecule could serve as a recognition element for a specific protein target, while the bromopropanamide moiety acts as the reactive "warhead" for covalent bond formation.

Application in Medicinal Chemistry as a Building Block for Target-Oriented Synthesis

In target-oriented synthesis, chemists aim to create a specific molecule that is designed to interact with a particular biological target, such as an enzyme or a receptor. This compound can serve as a valuable building block in such synthetic endeavors. Its structure can be incorporated into a larger, more complex molecule to provide specific structural features or to act as a linker between different molecular fragments.

For example, the acetylphenyl group is a structural motif found in various pharmacologically active compounds. The bromopropanamide side chain offers a convenient point of attachment for other molecular components, allowing for the systematic construction of a target molecule. The use of such well-defined building blocks simplifies the synthetic route and allows for the modular assembly of complex drug candidates. nih.gov The ability to readily modify the structure of this compound makes it an adaptable component in the synthesis of a wide range of potential therapeutic agents.

Table 2: Potential Reactions of this compound in Target-Oriented Synthesis

| Functional Group | Type of Reaction | Potential Reagents | Resulting Structure |

| 3-bromopropanamide (B1267534) | Nucleophilic Substitution | Amines, Thiols, Alcohols | Amine, Thioether, or Ether linkage |

| Acetyl group | Condensation | Aromatic aldehydes | Chalcone (B49325) derivatives |

| Acetyl group | Reduction | Sodium borohydride | Secondary alcohol |

| Acetyl group | Oxidation | Baeyer-Villiger oxidation | Ester |

Role in Advanced Materials Science and Polymer Chemistry

Based on the available scientific literature, there is no significant information to suggest that this compound has been applied in the fields of advanced materials science or polymer chemistry. Its primary utility appears to be concentrated in the areas of synthetic organic and medicinal chemistry.

Molecular Interactions and Mechanistic Chemical Biology of N 4 Acetylphenyl 3 Bromopropanamide Derivatives

Investigation of Enzyme Inhibition Kinetics and Mechanism of Action (e.g., elastase inhibition)

The study of enzyme inhibition kinetics is crucial for understanding the mechanism of action of drug candidates. For derivatives of N-(4-acetylphenyl)-3-bromopropanamide, kinetic studies have been instrumental in elucidating their interaction with target enzymes such as sirtuins. For instance, investigations into Sirtuin 2 (SIRT2) inhibition by related compounds have revealed complex inhibitory mechanisms.

One such derivative, SirReal2, demonstrates a partial non-competitive inhibition mechanism with respect to the cofactor NAD+, while acting as a competitive inhibitor against the acetyl-lysine peptide substrate. nih.gov In contrast, a related compound, SirReal1, functions as a NAD+-competitive inhibitor. nih.gov This difference in kinetic behavior highlights how subtle structural changes can alter the mechanism of enzyme inhibition. The determination of inhibition types (competitive, non-competitive, mixed) is often achieved through analysis of Lineweaver-Burk plots, which can elucidate whether an inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. semanticscholar.orgnih.gov

While specific studies on the elastase inhibition of this compound are not detailed, human neutrophil elastase (HNE) is a significant therapeutic target in various inflammatory diseases. nih.govd-nb.info Inhibitors of HNE, which belongs to the serine protease family, often function by forming a covalent bond with the active site serine residue, leading to irreversible inhibition. mdpi.com The inhibitory potential of a compound is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which represent the concentration of inhibitor required to achieve 50% inhibition. juniperpublishers.commdpi.com For covalent inhibitors, the efficiency is often expressed as the second-order rate constant k_inact/K_I. mdpi.com

| Derivative | Target Enzyme | Mechanism of Inhibition | Kinetic Parameters |

| SirReal1 | SIRT2 | Competitive towards NAD+ and acetyl-lysine peptide | - |

| SirReal2 | SIRT2 | Partial non-competitive towards NAD+, competitive to acetyl-lysine peptide | - |

| Compound 4h | Jack Bean Urease | Competitive, Reversible | Ki = 0.0012 nM |

| Compound 4e | Jack Bean Urease | Mixed-type | Ki = 0.0025 nM |

| Compound 4j | Jack Bean Urease | Mixed-type | Ki = 0.003 nM |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, SAR has been pivotal in optimizing their potency and selectivity as enzyme inhibitors.

In the development of SIRT2 inhibitors, SAR studies revealed that specific structural features are crucial for potent inhibition. For example, analysis of "SirReal" inhibitors showed that the combination of a bulky naphthyl moiety with a dimethoxyphenyl (DMP) group and a non-methylated amide results in submicromolar SIRT2 inhibition. nih.gov Further optimization of cambinol-based SIRT2 inhibitors, which share some structural similarities, demonstrated that substitution at the 4-position of the phenyl ring was favored over the 3-position, while 2-substitution was detrimental to inhibitory activity. nih.gov The presence of a 6-bromo-2-hydroxy naphthyl group was found to be favorable for isoform selectivity against SIRT1 and SIRT3. nih.gov

Similarly, for a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, SAR analysis highlighted that the presence of an oxime moiety significantly enhances antiproliferative activity against A549 lung cancer cells. mdpi.com Specifically, carboxylic acid and carbohydrazide (B1668358) derivatives incorporating a hydroxyimino fragment showed the most promising cytotoxic effects, surpassing that of the standard chemotherapeutic agent cisplatin. mdpi.com These findings underscore the importance of specific functional groups in dictating the biological action of these compounds.

| Compound/Series | Key Structural Feature | Effect on Activity | Target |

| SirReal Analogs | Bulky naphthyl moiety + DMP group + non-methylated amide | Submicromolar inhibition | SIRT2 |

| Cambinol Analogs | 4-substitution on phenyl ring | Favored for inhibitory activity | SIRT2 |

| Cambinol Analogs | 2-substitution on phenyl ring | Detrimental to inhibitory activity | SIRT2 |

| Thiazole (B1198619) Derivatives (21, 22) | Carboxylic acid with oxime moiety | Enhanced antiproliferative activity | A549 cells |

| Thiazole Derivatives (25, 26) | Carbohydrazide with oxime moiety | Enhanced antiproliferative activity | A549 cells |

Identification of Specific Molecular Targets and Binding Mechanisms (e.g., SIRT2 and EGFR interaction)

The therapeutic effects of this compound derivatives are mediated through their interaction with specific molecular targets. Key targets identified for various derivatives include Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com

High-resolution structural studies of human SIRT2 in complex with selective inhibitors have unveiled a unique inhibitory mechanism. These inhibitors induce a structural rearrangement of the enzyme's active site, exposing a previously unexploited binding pocket. nih.gov This ligand-induced conformational change is the basis for the high potency and selectivity of these compounds. The inhibitor essentially acts as a molecular wedge, locking SIRT2 in an open, inactive conformation. nih.gov

In silico screening and molecular docking studies have been employed to understand the binding of other derivatives to both SIRT2 and EGFR. mdpi.com For instance, compound 22, a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative, is predicted to interact with conserved amino acid residues in the catalytic sites of both SIRT2 and EGFR. mdpi.com The aromatic ring and thiazole moiety of these compounds are pivotal for these interactions. mdpi.com Molecular docking of an acetylsalicylic acid derivative, 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate, with EGFR also revealed key interactions, including hydrogen bonds with residues like Lys721 and Met769, and hydrophobic interactions with residues such as Val702 and Leu820, which stabilize the ligand within the active site. researchgate.net

| Derivative | Molecular Target | Binding Mechanism Highlights | Interacting Residues (EGFR) |

| SirReal Ligands | SIRT2 | Ligand-induced rearrangement of the active site, creating a new binding pocket. nih.gov | N/A |

| Compound 22 | SIRT2, EGFR | Interacts with conserved amino acids in the catalytic sites of both enzymes. mdpi.com | Not specified |

| 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate | EGFR | Forms hydrogen bonds and hydrophobic interactions within the active site. researchgate.net | Lys721, Met769, Val702, Leu820 |

In Vitro Studies on Biochemical Pathways and Cellular Processes Modulated by Derivatives

In vitro studies using cell-based assays are essential for delineating the effects of this compound derivatives on cellular functions and biochemical pathways. These studies provide a bridge between molecular-level interactions and physiological outcomes.

The inhibition of SIRT2 by selective derivatives has been shown to have direct consequences on cellular processes. SIRT2 is a deacetylase whose substrates include α-tubulin and the checkpoint protein BubR1. nih.gov Treatment of HeLa cells with the potent SIRT2 inhibitor SirReal2 leads to hyperacetylation of the microtubule network, a result consistent with SIRT2 inhibition. nih.gov Furthermore, this inhibition induces the destabilization of BubR1, a key protein in mitotic checkpoint control. nih.gov The modulation of these pathways is significant, as SIRT2 has been implicated in the pathogenesis of cancer and neurodegeneration. nih.govnih.gov

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated potent, structure-dependent antiproliferative activity against various lung cancer cell lines, including small-cell lung carcinoma (H69) and anthracycline-resistant (H69AR) cells. mdpi.com The most active compounds were also effective at inducing cell death in 3D spheroid models of A549 lung cancer cells. mdpi.com The proposed mechanism involves the dual modulation of the SIRT2/EGFR axis, leading to cancer cell death. mdpi.com Furthermore, siRNA-mediated downregulation of SIRT2 has been shown to induce apoptosis in various cancer cell types, suggesting that pharmacological inhibition with these derivatives can trigger programmed cell death pathways. nih.gov

| Derivative/Action | Cellular Process/Pathway | Observed In Vitro Effect | Cell Line |

| SirReal2 | Tubulin Acetylation | Hyperacetylation of the microtubule network. nih.gov | HeLa |

| SirReal2 | Mitotic Checkpoint Control | Destabilization of the BubR1 protein. nih.gov | HeLa |

| siRNA for SIRT2 | Apoptosis | Induction of apoptosis. nih.gov | Glioma, Pancreatic Carcinoma |

| Thiazole Derivatives (21, 22, 25, 26) | Cell Proliferation/Viability | Potent antiproliferative activity and induction of cell death. mdpi.com | A549, H69, H69AR |

Protein-Ligand Interaction Dynamics and Allosteric Modulation by this compound Derivatives

The interaction between a protein and a ligand is a dynamic process that can involve conformational changes in both molecules. Understanding these dynamics is key to designing effective drugs. Some derivatives related to this compound exhibit complex interaction dynamics, including allosteric modulation.

Allosteric modulators bind to a site on the protein that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govunifi.it This can result in either positive allosteric modulation (PAM), which enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM). unifi.it

The unique inhibitory mechanism of the SirReal compounds against SIRT2 can be viewed through the lens of allosteric modulation. nih.gov By binding to a site that is not fully formed in the enzyme's native state and inducing a significant rearrangement of the active site, these ligands allosterically control the enzyme's catalytic competence. nih.gov The partial non-competitive inhibition pattern of SirReal2 with respect to NAD+ is also indicative of binding to a site other than the primary NAD+ binding pocket, a hallmark of allosteric interaction. nih.gov

Computational methods like molecular dynamics (MD) simulations are increasingly used to study the stability of protein-ligand complexes and the dynamics of their interactions over time. nih.govnih.gov These simulations can reveal subtle changes in protein conformation upon ligand binding and identify key residues that maintain the stability of the complex through various interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov Such analyses provide a detailed, time-resolved picture of the binding event, complementing static structural data and guiding the design of more effective modulators.

Future Research Directions and Emerging Applications

Development of Chemo- and Regioselective Transformations of N-(4-acetylphenyl)-3-bromopropanamide

Future research into this compound will likely focus on the development of highly specific chemo- and regioselective transformations. The inherent reactivity of the α-bromo amide functionality presents a versatile scaffold for a variety of synthetic manipulations. Drawing parallels from studies on similar α-haloamides, it is anticipated that nucleophilic substitution reactions at the α-carbon will be a primary area of exploration. nih.gov The development of catalytic systems that can precisely control the substitution at this position, in the presence of the acetyl and amide groups, will be a key challenge.

Moreover, the aromatic ring offers sites for electrophilic and nucleophilic aromatic substitution, as well as cross-coupling reactions. nih.gov Research will likely aim to develop methodologies that allow for selective functionalization of the aromatic ring without affecting the reactive 3-bromopropanamide (B1267534) side chain. For instance, directing group strategies could be employed to control the regioselectivity of C-H activation on the phenyl ring. The development of orthogonal protection-deprotection strategies for the different reactive sites will be crucial for the synthesis of complex derivatives. acs.org

A summary of potential chemo- and regioselective transformations is presented in Table 1.

Table 1: Potential Chemo- and Regioselective Transformations of this compound

| Reaction Type | Target Site | Potential Reagents and Conditions | Desired Outcome |

| Nucleophilic Substitution | α-carbon of the propanamide chain | Azides, thiols, amines, stabilized carbanions with mild base | Introduction of diverse functional groups for library synthesis |

| Suzuki Cross-Coupling | Aromatic ring (potentially after conversion of a C-H bond to a C-halogen or C-boron bond) | Aryl/heteroaryl boronic acids, Palladium catalyst, base | Formation of biaryl structures for medicinal chemistry applications |

| Buchwald-Hartwig Amination | Aromatic ring | Amines, Palladium catalyst, base | Synthesis of arylamine derivatives |

| Friedel-Crafts Acylation/Alkylation | Aromatic ring | Acyl/alkyl halides, Lewis acid | Introduction of further substituents on the aromatic core |

Exploration of Novel Bio-orthogonal Reactions Utilizing the Bromide Moiety

The bromide moiety in this compound presents an intriguing handle for the development of novel bio-orthogonal reactions. wikipedia.orgresearchgate.net While reactions involving alkyl halides are less common in traditional bio-orthogonal chemistry compared to azide-alkyne cycloadditions, there is a growing interest in expanding the bio-orthogonal toolkit. nih.govnih.gov Future research could focus on developing specific and rapid ligation reactions that are compatible with biological systems.

One potential avenue is the development of transition-metal-catalyzed cross-coupling reactions that can proceed under physiological conditions. website-files.com This would involve the design of water-soluble ligands and catalysts that are non-toxic and maintain their activity in complex biological media. Another approach could be the exploration of light-induced reactions, where the bromide is photochemically activated to react with a specific binding partner.

The key characteristics of an ideal bio-orthogonal reaction involving the bromide moiety are summarized in Table 2.

Table 2: Ideal Characteristics for a Bio-orthogonal Reaction with this compound

| Characteristic | Description | Rationale |

| High Selectivity | The reaction should only occur between the bromide and its specific reaction partner, with no cross-reactivity with biological nucleophiles. | To ensure specific labeling and avoid off-target effects in a biological environment. |

| Favorable Kinetics | The reaction should proceed at a reasonable rate at low concentrations and physiological temperatures. | To enable efficient labeling in a timely manner. |

| Biocompatibility | The reagents and catalysts used should be non-toxic to cells and organisms. | Essential for in vivo applications. |

| Stability of the Product | The resulting conjugate should be stable under physiological conditions. | To ensure the label remains attached to the target molecule. |

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of derivatives of this compound. nih.gov ML algorithms can be trained on existing chemical reaction data to predict the outcomes of novel transformations, thereby accelerating the optimization of reaction conditions. chemistryworld.comrsc.orgpku.edu.cn For instance, a model could be developed to predict the optimal catalyst, solvent, and temperature for a specific cross-coupling reaction on the aromatic ring of the molecule.

Furthermore, generative AI models can be employed to design novel derivatives with desired properties. acs.org By inputting specific parameters, such as desired bioactivity or physicochemical properties, these models can propose new molecular structures that can then be synthesized and tested. This approach has the potential to significantly reduce the time and cost associated with traditional drug discovery pipelines.

Advanced Mechanistic Studies using Single-Molecule Techniques and Cryo-Electron Microscopy

A deeper understanding of the reaction mechanisms involving this compound will be crucial for the rational design of new synthetic methodologies and applications. Advanced techniques such as single-molecule spectroscopy can provide unprecedented insights into the dynamics of individual reaction events. This could be particularly valuable for studying the kinetics of bio-orthogonal reactions in real-time.

Cryo-electron microscopy (cryo-EM) is another powerful tool that could be employed to visualize transient intermediates in reactions involving this compound. annualreviews.orgnih.govrsc.orgnih.govrsc.org By flash-freezing the reaction mixture at different time points, it may be possible to capture and structurally characterize key intermediates, providing direct evidence for proposed reaction pathways.

Predictive Modeling of Compound Efficacy based on Mechanistic Pathways

Predictive modeling will play a critical role in assessing the potential efficacy of this compound derivatives. By combining quantum mechanical calculations with molecular dynamics simulations, it is possible to model the interactions of these compounds with biological targets at an atomic level. acs.orgacs.orgicbb.com.npnih.gov These models can be used to predict binding affinities and to understand the key molecular interactions that govern biological activity.

Furthermore, systems biology approaches can be used to model the effects of these compounds on entire cellular pathways. nih.gov By integrating experimental data with computational models, it will be possible to predict the downstream effects of target engagement and to identify potential off-target effects. This holistic approach will be essential for the development of safe and effective therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.